2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione typically involves the reaction of isoindole derivatives with di(propan-2-yl)amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, widely studied for their therapeutic potential.
Uniqueness
Its combination of the isoindole and di(propan-2-yl)amine moieties contributes to its unique reactivity and biological activities .
Properties
CAS No. |
85262-27-7 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)17(12(3)4)9-10-18-15(19)13-7-5-6-8-14(13)16(18)20/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
YAVTZGITXIYGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C(=O)C2=CC=CC=C2C1=O)C(C)C |
Origin of Product |
United States |
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